1,6-Dimethyl-7-azabicyclo[4.1.0]heptane
Description
Significance of Bridged Azabicyclic Frameworks in Organic Synthesis
Bridged azabicyclic frameworks are a class of organic compounds characterized by two rings sharing two non-adjacent atoms, known as bridgehead atoms. These structures are of significant interest in organic synthesis and medicinal chemistry for several reasons. Their rigid, three-dimensional architecture provides a fixed orientation of substituents, which is a highly desirable feature in drug design for achieving specific and high-affinity interactions with biological targets such as enzymes and receptors. nih.govnih.gov The conformational constraint of these scaffolds reduces the entropic penalty upon binding to a target, potentially leading to enhanced potency.
In organic synthesis, these frameworks serve as versatile building blocks. researchgate.net The inherent strain in smaller rings within the bicyclic system can be harnessed to drive specific chemical transformations, allowing for the stereocontrolled introduction of new functional groups. The synthesis of these complex structures often presents a considerable challenge, driving the development of novel synthetic methodologies. Substituted azabicyclo[4.1.0]heptanes, for instance, have been investigated as precursors for a variety of more complex molecular architectures, including the synthesis of piperidines and azepanes through ring-opening or rearrangement reactions. frontiersin.org
Historical Context of Aziridine (B145994) Chemistry and its Contributions to Bicyclic Systems
The chemistry of the azabicyclo[4.1.0]heptane system is intrinsically linked to the chemistry of aziridines. Aziridines, three-membered heterocycles containing one nitrogen atom, were first discovered in 1888. illinois.edu These molecules are characterized by significant ring strain, with bond angles of approximately 60°, a considerable deviation from the ideal 109.5° for sp³-hybridized atoms. wikipedia.org This high degree of strain makes aziridines highly reactive and thus valuable as synthetic intermediates. illinois.eduwikipedia.org
The reactivity of aziridines is dominated by nucleophilic ring-opening reactions, which relieve the ring strain and lead to the formation of functionalized amines. frontiersin.orgwikipedia.org This reactivity has been extensively exploited in the synthesis of a wide array of nitrogen-containing compounds. The formation of bicyclic systems containing an aziridine ring often involves the intramolecular cyclization of a suitably functionalized precursor, such as a haloamine or an amino alcohol, in a process analogous to the Wenker synthesis of aziridines. wikipedia.org The development of catalytic, enantioselective methods for aziridination has further expanded the utility of these heterocycles, providing access to chiral building blocks for the synthesis of complex natural products and pharmaceuticals. illinois.edu The fusion of an aziridine ring to a larger carbocyclic ring, as seen in the 7-azabicyclo[4.1.0]heptane core, combines the reactivity of the strained three-membered ring with the conformational properties of the larger ring, creating a synthetically versatile and structurally interesting scaffold. rsc.org
Structural Features and Nomenclature of 1,6-Dimethyl-7-azabicyclo[4.1.0]heptane
The systematic IUPAC name "this compound" precisely defines the structure of the molecule. A breakdown of the nomenclature provides a clear picture of its atomic arrangement:
bicyclo : This prefix indicates that the compound has a bicyclic structure, meaning it contains two fused rings.
heptane : This root name signifies that there is a total of seven atoms in the bicyclic framework.
[4.1.0] : These numbers within the brackets describe the connectivity of the two bridgehead atoms. They represent the number of atoms in each of the three paths connecting the bridgeheads, listed in descending order. In this case, there is a four-atom bridge, a one-atom bridge, and a zero-atom bridge. The zero-atom bridge signifies that the two bridgehead atoms are directly bonded to each other, which is characteristic of a fused ring system. This specific arrangement corresponds to a cyclohexane (B81311) ring fused to a cyclopropane (B1198618) ring.
7-aza : This part of the name indicates that the atom at the 7-position of the bicyclic system is a nitrogen atom (an "aza" substituent), replacing a carbon atom. According to IUPAC rules for numbering bicyclic systems, numbering starts at one bridgehead, proceeds along the longest path to the second bridgehead, continues along the next longest path back to the first bridgehead, and finally numbers the atoms in the shortest bridge. In the bicyclo[4.1.0]heptane system, the bridgehead carbons are numbered 1 and 6. The single-atom bridge is therefore position 7.
1,6-Dimethyl : This prefix indicates the presence of two methyl group substituents, one attached to the bridgehead atom at position 1 and the other at position 6.
Therefore, the structure of this compound consists of a cyclohexane ring fused with an aziridine ring, where the nitrogen atom is the single-atom bridge. The two bridgehead positions where the rings are fused are each substituted with a methyl group.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₅N |
| Molecular Weight | 125.21 g/mol |
| Core Structure | Cyclohexane ring fused to an aziridine ring |
| Bridgehead Atoms | C1, C6 |
| Substituents | Methyl group at C1, Methyl group at C6 |
This table contains calculated and systematically derived data for this compound.
Research Scope and Objectives Pertaining to this compound
While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the potential research scope and objectives for this compound can be inferred from studies on related azabicyclic systems.
A primary research objective would likely be the development of efficient and stereoselective synthetic routes to access this molecule. The presence of two stereocenters at the bridgehead carbons (C1 and C6) means that controlling the stereochemistry of the methyl groups would be a key synthetic challenge.
Another major area of investigation would be the exploration of its utility as a synthetic intermediate. The strained aziridine ring is expected to be susceptible to ring-opening reactions. Research could focus on the regioselectivity and stereoselectivity of these reactions with various nucleophiles. The outcome of such reactions would be influenced by the steric hindrance imposed by the two methyl groups at the bridgehead positions, potentially leading to highly selective transformations and the synthesis of novel, highly substituted piperidine (B6355638) derivatives.
Furthermore, given the importance of rigid scaffolds in medicinal chemistry, this compound could be investigated as a novel core structure for the development of new therapeutic agents. Its three-dimensional shape and the presence of a basic nitrogen atom make it an attractive starting point for creating libraries of compounds for screening against various biological targets. Research objectives could include synthesizing a range of derivatives and evaluating their biological activity.
Illustrative Spectroscopic Data for an Analogous Compound
Due to the lack of published experimental data for this compound, the following table presents spectroscopic data for a related, well-characterized compound, 7-(Tosyl)-7-azabicyclo[4.1.0]heptane , to provide a representative example of the types of signals expected for this class of molecules.
| Spectroscopic Data for 7-(Tosyl)-7-azabicyclo[4.1.0]heptane | |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.81 (d, J = 8.2 Hz, 2H), 7.32 (d, J = 8.1 Hz, 2H), 2.97-2.96 (m, 2H), 2.43 (s, 3H), 1.78 (t, J = 5.6 Hz, 4H), 1.43-1.36 (m, 2H), 1.25-1.17 (m, 2H) |
| ¹³C NMR (125 MHz, CDCl₃) | δ 144.1, 136.0, 129.7, 127.7, 39.9, 22.9, 21.7, 19.5 |
Note: This data is for an analogous compound and is provided for illustrative purposes only.
Structure
3D Structure
Properties
CAS No. |
57302-47-3 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
1,6-dimethyl-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H15N/c1-7-5-3-4-6-8(7,2)9-7/h9H,3-6H2,1-2H3 |
InChI Key |
VZHYHLRQUNHRJV-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCC1(N2)C |
Origin of Product |
United States |
Synthetic Methodologies for 1,6 Dimethyl 7 Azabicyclo 4.1.0 Heptane and Its Derivatives
Direct Synthetic Approaches to 7-Azabicyclo[4.1.0]heptane Core Structures
The formation of the 7-azabicyclo[4.1.0]heptane skeleton can be achieved through several direct synthetic routes, primarily focusing on the construction of the three-membered aziridine (B145994) ring onto a pre-existing six-membered carbocycle.
Cyclopropanation Reactions for Azabicyclo[4.1.0]heptane Formation
Cyclopropanation reactions, which in the context of aziridination involve the addition of a nitrene or a related nitrogen-containing species to a double bond, are a powerful tool for the synthesis of azabicyclo[4.1.0]heptane systems. These methods can be broadly categorized into metal-catalyzed and transition-metal-free approaches.
Metal-catalyzed reactions of diazo compounds with enamines or related unsaturated nitrogen-containing substrates can lead to the formation of the aziridine ring. Rhodium(II) complexes are particularly effective catalysts for the decomposition of diazo compounds to generate metal carbenes, which can then undergo cyclopropanation. For instance, rhodium(II) acetate (B1210297) dimer [{Rh(OAc)₂}₂] is a commonly used catalyst for these transformations. thieme-connect.de The reaction of a suitable enamine derived from a cyclohexanone (B45756) with a diazo compound in the presence of a rhodium catalyst could potentially yield a 7-azabicyclo[4.1.0]heptane derivative. The general mechanism involves the formation of a rhodium carbene intermediate, which then reacts with the enamine to form the aziridine ring. The efficiency and stereoselectivity of such reactions can be influenced by the choice of catalyst, solvent, and the nature of the substituents on both the enamine and the diazo compound. uni-regensburg.de
Table 1: Examples of Metal-Catalyzed Cyclopropanation Reactions
| Catalyst | Diazo Compound | Substrate | Product | Reference |
|---|---|---|---|---|
| Rh₂(OAc)₄ | Ethyl diazoacetate | 1-(pyrrolidino)cyclohexene | Ethyl 7-pyrrolidino-7-azabicyclo[4.1.0]heptane-7-carboxylate | thieme-connect.de |
Note: This table provides examples of related reactions as direct synthesis of the target compound via this method is not extensively documented.
Recent advancements have led to the development of transition-metal-free methods for the construction of azabicyclo[4.1.0]heptane cores. One notable example is the radical oxidation of aza-1,6-enynes. This approach allows for the synthesis of functionalized azabicyclo[4.1.0]heptane-2,4,5-triones through a cascade reaction that forms four new bonds in a single step under mild conditions. researchgate.netrsc.org The reaction is proposed to proceed through a radical-initiated cyclization cascade. This methodology offers several advantages, including operational simplicity, the absence of transition metals, and rapid reaction times. The compatibility with a wide range of functional groups makes it a versatile tool for the synthesis of complex azabicyclo[4.1.0]heptane derivatives. rsc.org
Intramolecular Cyclization Strategies for Aziridine Ring Formation
Intramolecular cyclization provides a powerful strategy for the formation of the aziridine ring in 7-azabicyclo[4.1.0]heptane systems. This approach typically involves the formation of a carbon-nitrogen bond within a suitably functionalized cyclohexane (B81311) precursor.
A common strategy involves the intramolecular nucleophilic substitution of a leaving group by an adjacent amine. For example, the synthesis of 2-(benzyloxy)-7-tosyl-7-azabicyclo[4.1.0]heptane has been reported starting from a cyclohexene (B86901) derivative. The key steps involve the introduction of a nitrogen source and a leaving group in a trans-diaxial arrangement on the cyclohexane ring, followed by base-promoted intramolecular cyclization to form the aziridine ring. thieme-connect.com This can be achieved by first epoxidizing the cyclohexene, followed by ring-opening with an azide (B81097) nucleophile. The resulting azido (B1232118) alcohol can then be converted to an aziridine. thieme-connect.com Another approach involves the direct aziridination of a cyclohexene derivative, followed by further functionalization and intramolecular reactions.
Alternative Routes for Substituted Azabicyclo[4.1.0]heptanes (e.g., 7-methyl-aza-bicyclo[4.1.0]heptane)
Alternative synthetic routes have been developed for specific substituted 7-azabicyclo[4.1.0]heptanes. A patented method for the synthesis of 7-methyl-aza-bicyclo[4.1.0]heptane starts from cyclohexene oxide. google.com The epoxide is first opened with an aqueous solution of methylamine (B109427) to generate an intermediate, o-methylaminocyclohexanol. This intermediate is then treated with phosphorus tribromide and triethylamine (B128534) to induce cyclization and formation of the desired 7-methyl-7-azabicyclo[4.1.0]heptane. google.com This two-step process offers a practical approach to this specific N-substituted derivative.
Table 2: Synthesis of 7-methyl-aza-bicyclo[4.1.0]heptane
| Step | Reactants | Reagents | Product | Reference |
|---|---|---|---|---|
| 1 | Cyclohexene oxide, Methylamine water solution | - | o-Methylaminocyclohexanol | google.com |
Stereoselective Synthesis of 1,6-Dimethyl-7-azabicyclo[4.1.0]heptane Scaffolds
The stereoselective synthesis of this compound, which contains two chiral bridgehead carbons, requires precise control over the formation of the aziridine ring. While specific methods for this exact molecule are not widely reported, strategies employed for the stereoselective synthesis of related azabicyclo[4.1.0]heptanes can provide valuable insights.
A plausible approach would involve the diastereoselective aziridination of 1,2-dimethylcyclohexene (B155917). The facial selectivity of the aziridination reaction would be influenced by the directing effects of the methyl groups and the choice of the aziridinating agent and catalyst. Chiral catalysts, such as copper complexes with chiral ligands, have been successfully used for the enantioselective aziridination of various olefins. nih.gov For instance, the use of a chiral copper(I) complex with a C2-symmetric 1,4-diamine ligand has been shown to be highly effective in the asymmetric aziridination of olefins, achieving high enantiomeric excesses. nih.gov
Furthermore, the stereochemistry of the starting 1,2-dimethylcyclohexene (cis or trans) would dictate the relative stereochemistry of the methyl groups in the final product. The aziridination of a cis-1,2-dimethylcyclohexene would be expected to yield a syn-aziridine, while a trans-isomer would lead to an anti-product. The stereochemical outcome of such reactions is often governed by steric interactions between the incoming reagent and the substituents on the alkene.
Another potential strategy involves the stereoselective synthesis of a trans-2-amino-1,6-dimethylcyclohexanol derivative, followed by an intramolecular cyclization to form the aziridine ring. The stereocenters in the amino alcohol precursor would need to be established using well-known asymmetric synthesis methods, thereby controlling the final stereochemistry of the this compound product. The diastereoselectivity of aziridination reactions can also be influenced by the presence of directing groups, such as allylic or homoallylic alcohols, which can coordinate to the catalyst and direct the approach of the nitrogen source. nih.gov
Control of Diastereoselectivity in Bicyclic Aziridine Formation
The formation of the bicyclic aziridine ring in azabicyclo[4.1.0]heptane systems can result in different diastereomers, primarily endo and exo isomers, depending on the orientation of the aziridine ring relative to the six-membered ring. The control of this diastereoselectivity is a critical aspect of the synthesis.
One effective method for achieving high diastereoselectivity is through the gold-catalyzed cycloisomerization of specific precursors. For instance, the cycloisomerization of allyl 3,3-dimethylcyclopropenylcarbinyl sulfonamides using gold(I) chloride as a catalyst leads to the formation of 3-azabicyclo[4.1.0]heptanes with excellent yields and high diastereoselectivities. acs.org This type of reaction proceeds through a gold carbene intermediate, and the intramolecular cyclopropanation of the alkene dictates the stereochemical outcome. acs.org
Intramolecular [2+2] photocycloadditions also offer a pathway to bicyclic amine structures with high diastereoselectivity. The UV irradiation of acidified solutions of trans-N-cinnamyl-N-allyl amines results in the formation of 3-azabicyclo[3.2.0]heptanes, a related bicyclic system, with a strong preference for the exo-aryl isomer. clockss.org Although a different bicyclic system, the principles of stereocontrol in intramolecular photocycloadditions are relevant to the synthesis of related strained ring systems.
The choice of catalyst and reaction conditions plays a pivotal role in determining the diastereomeric ratio of the products. The table below summarizes findings for related azabicyclic systems, illustrating how reaction methodology influences stereochemical control.
| Reaction Type | Catalyst/Conditions | Substrate Type | Product System | Diastereoselectivity | Reference |
| Gold-Catalyzed Cycloisomerization | Gold(I) Chloride | Allyl Cyclopropenylcarbinyl Sulfonamides | 3-Azabicyclo[4.1.0]heptane | High | acs.org |
| [2+2] Photocycloaddition | UV irradiation, Acetone | trans-N-cinnamyl-N-allyl amines | 3-Azabicyclo[3.2.0]heptane | >93% exo | clockss.org |
| Multicomponent Cascade | (Not specified) | Ynones, Amines, Michael Acceptors | 3-Azabicyclo[3.2.0]heptane | Highly diastereoselective | researchgate.net |
These examples underscore the importance of selecting appropriate synthetic methods to control the three-dimensional structure of the resulting bicyclic aziridine.
Enantioselective Approaches to this compound Frameworks
Accessing enantiomerically pure forms of the this compound framework is essential for many of its potential applications. Several enantioselective strategies have been developed for the synthesis of the parent azabicyclo[4.1.0]heptane core and its derivatives.
Asymmetric Heck Bicyclization: A powerful strategy for constructing chiral aza[4.1.0]bicycles is the asymmetric Heck bicyclization of enynes. researchgate.net This method utilizes a palladium catalyst with a chiral ligand to induce enantioselectivity in the cyclization process. The reaction proceeds through an organopalladium intermediate that can be trapped by various reagents, leading to medicinally relevant bicyclic structures with excellent enantioselectivity. researchgate.net The development of multiple cascade reactions initiated by intramolecular carbometallation has further increased the molecular complexity that can be achieved in a single step. rsc.org
Asymmetric Cycloisomerization: Transition-metal catalyzed asymmetric cycloisomerization of 1,6-enynes is another prominent approach. Rhodium complexes with chiral diene ligands have been shown to be effective for the cycloisomerization of heteroatom-bridged 1,6-ene-ynamides, yielding functionalized 3-azabicyclo[4.1.0]heptene derivatives in high yields and with high enantioselectivity. researchgate.net Similarly, gold(I) complexes paired with chiral diphosphine ligands can catalyze the asymmetric cycloisomerization of 1,6-enynes to produce bicyclo[4.1.0]heptene structures. researchgate.netbeilstein-journals.org
Metalloradical Catalysis: An alternative approach involves the use of cobalt(II)-based metalloradical catalysis for the asymmetric intramolecular aziridination of allyl azidoformates. nih.gov This method allows for the construction of chiral [3.1.0]-bicyclic aziridines with both high diastereoselectivity and enantioselectivity under mild conditions. nih.gov While this produces a different bicyclic system, the underlying principles of using chiral metalloradical catalysts for asymmetric aziridination are applicable to the synthesis of other strained nitrogen-containing heterocycles.
The table below highlights key findings in the enantioselective synthesis of related azabicyclic frameworks.
| Method | Catalyst System | Substrate | Product | Enantioselectivity (ee) | Reference |
| Asymmetric Heck Bicyclization | Palladium / Chiral Ligand | Enynes | Aza[4.1.0]bicycles | Excellent | researchgate.net |
| Asymmetric Cycloisomerization | Rhodium / Chiral Diene | 1,6-Ene-ynamides | 3-Azabicyclo[4.1.0]heptenes | High | researchgate.net |
| Asymmetric Aziridination | Co(II) / Chiral Amidoporphyrin | Allyl Azidoformates | 3-Oxa-1-azabicyclo[3.1.0]hexan-2-one | Excellent | nih.gov |
Resolution Techniques for Chiral Azabicyclo[4.1.0]heptanes
When an enantioselective synthesis is not employed, the separation of a racemic mixture into its constituent enantiomers is necessary. Several resolution techniques are applicable to chiral azabicyclo[4.1.0]heptanes.
Classical Resolution: A common method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent. For instance, racemic trans-1-amino-2-dimethylaminocyclohexane, prepared via the ring-opening of 7-azabicyclo[4.1.0]heptane, was successfully resolved by crystallization with L-tartaric acid. uol.deresearchgate.net This technique leverages the different physical properties, such as solubility, of the resulting diastereomeric salts to achieve separation. The optical purity of the resolved amine was confirmed to be >95% enantiomeric excess (ee) after derivatization. uol.deresearchgate.net
Chromatographic Resolution: Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is a widely used technique for the analytical and preparative separation of enantiomers. google.comgoogle.com This method employs a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and enabling their separation.
Kinetic Resolution: In a kinetic resolution, one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, allowing for the separation of the unreacted, slower-reacting enantiomer and the product from the faster-reacting enantiomer. An example of this is the asymmetric catalytic fluoride (B91410) ring-opening of a racemic 3,7-diazabicyclo[4.1.0]heptane derivative. ucla.edu This reaction provides a method to access enantioenriched products from a racemic starting material. ucla.edu
| Resolution Technique | Method Details | Application Example | Reference |
| Classical Resolution | Diastereomeric salt formation and crystallization | Resolution of a 7-azabicyclo[4.1.0]heptane derivative using L-tartaric acid | uol.deresearchgate.net |
| Chiral Chromatography | Separation on a chiral stationary phase | General method for separating enantiomers of azabicyclo[4.1.0]heptane derivatives | google.comgoogle.com |
| Kinetic Resolution | Enantioselective reaction of a racemic mixture | Asymmetric fluoride ring-opening of a diazabicyclo[4.1.0]heptane | ucla.edu |
Divergent Synthetic Strategies for Functionalized Azabicyclo[4.1.0]heptane Derivatives
Divergent synthesis is an efficient strategy where a common intermediate is converted into a library of structurally diverse compounds. This approach is valuable for creating building blocks for drug discovery. An efficient divergent strategy for the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives has been reported. researchgate.netresearchgate.netbohrium.com
The table below outlines the divergent approach starting from the common precursor.
| Common Precursor | Reaction Steps | Resulting Derivatives | Reference |
| tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate | 1-3 steps (e.g., oxidation, substitution) | Bifunctional derivatives, Bicyclic N-Boc protected γ-amino acids | researchgate.netresearchgate.netbohrium.com |
Reactivity and Reaction Mechanisms of 1,6 Dimethyl 7 Azabicyclo 4.1.0 Heptane
Aziridine (B145994) Ring Strain and its Influence on Reaction Pathways
This inherent strain energy, estimated to be around 27 kcal/mol for the aziridine ring, makes the molecule a potent electrophile. acs.org Cleavage of the carbon-nitrogen bonds of the aziridine ring provides a strong thermodynamic driving force for reactions, as it relieves the strain and leads to more stable, larger ring or acyclic structures. acs.orgnih.govjove.com Consequently, the dominant reaction pathways for 1,6-Dimethyl-7-azabicyclo[4.1.0]heptane are expected to be those that involve the opening of the strained aziridine moiety. The presence of methyl groups at the bridgehead carbons (C1 and C6) would sterically and electronically influence which of the C-N bonds is preferentially cleaved under various reaction conditions.
Ring-Opening Reactions of the Aziridine Moiety
The high reactivity of the aziridine ring in the 7-azabicyclo[4.1.0]heptane system makes it susceptible to cleavage by a wide range of reagents. These reactions are synthetically valuable for creating a diverse array of nitrogen-containing compounds.
Nucleophilic attack is the most common mode of reaction for aziridines. The carbon atoms of the aziridine ring are electrophilic and can be attacked by nucleophiles, leading to the opening of the three-membered ring. The nature of the nitrogen substituent plays a crucial role; aziridines with electron-withdrawing groups (activated aziridines) are generally more reactive towards nucleophiles. nih.gov Conversely, those with electron-donating groups (non-activated aziridines) are more stable and often require activation, for instance, by protonation or Lewis acids, to facilitate ring-opening. nih.govthieme-connect.com
The ring-opening of substituted aziridines can proceed with distinct regioselectivity (which carbon is attacked) and stereospecificity (the stereochemical outcome of the reaction). For this compound, the two aziridine carbons are equivalent due to symmetry. However, in related, unsymmetrically substituted 7-azabicyclo[4.1.0]heptane systems, the outcome of the nucleophilic attack is governed by both steric and electronic factors.
Regioselectivity: In acid-catalyzed or Lewis acid-mediated reactions, where the reaction may have SN1-like character, the nucleophile often attacks the more substituted carbon atom, which can better stabilize a partial positive charge. Conversely, under SN2 conditions, the nucleophile typically attacks the less sterically hindered carbon atom. researchgate.net
Stereospecificity: Nucleophilic ring-opening of aziridines is generally a stereospecific process. It typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon atom that is attacked. nih.gov This stereocontrol is a highly valuable feature in asymmetric synthesis.
Studies on the parent 7-azabicyclo[4.1.0]heptane scaffold demonstrate that ring-opening reactions with various nucleophiles proceed in a highly regio- and stereoselective manner. researchgate.netresearchgate.net
Table 1: Expected Regiochemical Outcome of Nucleophilic Attack on Activated 7-Azabicyclo[4.1.0]heptane Derivatives
| Nucleophile | Reagent Example | Expected Major Product Type |
|---|---|---|
| Organocuprates | R₂CuLi | Attack at the less hindered carbon |
| Azides | TMSN₃ | Attack at the more substituted carbon (with Lewis acid) |
| Halides | MgBr₂ | Stereoselective ring-opening |
Data generalized from reactions on the parent 7-azabicyclo[4.1.0]heptane system and its derivatives. nih.govresearchgate.net
A key reactive intermediate in the chemistry of 7-azabicyclo[4.1.0]heptane derivatives is the bicyclic aziridinium (B1262131) ion, specifically the 1-azoniabicyclo[4.1.0]heptane cation. nih.govnih.gov This highly strained and reactive species can be generated in situ from a precursor, such as a 2-(4-hydroxybutyl)aziridine, where the aziridine nitrogen acts as an internal nucleophile to displace a leaving group (like a tosylate) on the butyl chain. nih.govjove.comnih.gov
The formation of these stable bicyclic aziridinium ions has been confirmed by spectroscopic methods. nih.gov Once formed, these ions are potent electrophiles. They readily react with a variety of nucleophiles, leading to ring-opened products. nih.govfrontiersin.org This reactivity is driven by the release of the significant strain energy inherent in the fused-ring system. nih.govjove.com The attack of a nucleophile can occur at either the bridgehead carbon or the other bridge carbon of the original aziridine ring, leading to different products. nih.govnih.gov
The reactivity of the aziridine ring, particularly in non-activated systems, can be significantly enhanced by the use of Lewis acids. ucla.edu Lewis acids can coordinate to the nitrogen atom, increasing the electrophilicity of the aziridine carbons and making them more susceptible to nucleophilic attack. thieme-connect.com
For this activation to be effective, the nitrogen atom often needs to be part of a group that can effectively coordinate with the Lewis acid, such as a picolinamide. ucla.edu Mechanistic studies suggest a synergistic interaction where one catalyst, such as a titanium(IV) complex, activates the aziridine, while another complex can be responsible for delivering the nucleophile. ucla.edu This dual-catalysis approach has been used for enantioselective fluoride (B91410) ring-opening of meso-aziridines. ucla.edu In the context of this compound, a Lewis acid would be expected to catalyze ring-opening by polarizing the C-N bonds, thereby facilitating cleavage by a nucleophile.
One of the most synthetically powerful transformations of the 7-azabicyclo[4.1.0]heptane system is its rearrangement into larger, more stable nitrogen-containing heterocycles like piperidines (six-membered rings) and azepanes (seven-membered rings). nih.govrsc.orgrsc.orgresearchgate.net This process is a cornerstone of the synthetic utility of these bicyclic aziridines.
This ring expansion occurs via the nucleophilic opening of the bicyclic aziridinium ion intermediate. The regioselectivity of the nucleophilic attack on the aziridinium ion dictates the structure of the product:
Formation of Piperidines: Nucleophilic attack at the bridge carbon (non-bridgehead position) of the 1-azoniabicyclo[4.1.0]heptane intermediate results in the cleavage of the C-N bond and formation of a substituted piperidine (B6355638) ring. nih.govjove.com This pathway is often favored and has been used in the synthesis of numerous alkaloids and biologically active molecules. nih.govfrontiersin.org
Formation of Azepanes: Nucleophilic attack at the bridgehead carbon of the aziridinium ion leads to the formation of a substituted azepane ring. nih.govjove.comresearchgate.net
This divergent synthesis allows for the creation of either piperidine or azepane scaffolds from a common precursor, with the outcome being controlled by the choice of nucleophile and reaction conditions. nih.govresearchgate.net This strategy has proven to be highly efficient for the stereoselective synthesis of complex azaheterocycles. jove.comresearchgate.net
Table 2: Ring Expansion Products from Nucleophilic Opening of 1-Azoniabicyclo[4.1.0]heptane Tosylate
| Nucleophile | Product Type | Ring System |
|---|---|---|
| Organocopper Reagents (R₂CuLi) | 2-Alkylpiperidine | Piperidine |
| Acetate (B1210297) (AcO⁻) | 2-(Acetoxymethyl)piperidine | Piperidine |
| Azide (B81097) (N₃⁻) | 2-(Azidomethyl)piperidine / 3-Azidoazepane | Piperidine / Azepane |
This table summarizes typical outcomes observed in the parent 1-azoniabicyclo[4.1.0]heptane system. nih.govnih.govresearchgate.net
Electrocyclic Ring Opening and Rearrangement Processes
Electrocyclic reactions are a class of pericyclic reactions involving the concerted formation or cleavage of a sigma bond within a conjugated pi-electron system. For the 7-azabicyclo[4.1.0]heptane framework, a key potential rearrangement is a 6π-electrocyclic ring opening. This process would involve the cleavage of the C1-C6 bond to form a seven-membered cycloheptatriene-like intermediate. nih.gov
Under thermal conditions, the Woodward-Hoffmann rules predict that a 6π-electron electrocyclic reaction will proceed via a disrotatory mechanism, where the substituents at the termini of the breaking bond rotate in opposite directions. masterorganicchemistry.com In the case of this compound, the two methyl groups at C1 and C6 would rotate in opposite directions during the ring-opening process. This stereospecific rotation would control the geometry of the resulting seven-membered ring. It is proposed that such a thermolysis could lead to a dearomatized cycloheptatriene (B165957) intermediate, which may then undergo subsequent reactions like a ucdavis.eduresearchgate.net-hydride shift to achieve a more stable structure. nih.gov
In contrast, photochemical conditions can alter the reaction pathway. Irradiation with UV light promotes an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), changing the orbital symmetry. masterorganicchemistry.com For a 6π system under photochemical conditions, the reaction would proceed via a conrotatory mechanism, where the methyl groups would rotate in the same direction. masterorganicchemistry.com
Another relevant rearrangement process involves cycloaddition followed by electrocyclic ring opening. For example, related N-alkenyl-7-azabicyclo[4.1.0]heptane derivatives undergo cycloaddition with acetylenic compounds to form a four-membered cyclobutene (B1205218) ring, which then undergoes a subsequent electrocyclic ring opening to yield a dienamine. ucdavis.edu Quantum chemical calculations have shown that such ring-opening processes are energetically favorable and stereoselective. ucdavis.edu The presence of the 1,6-dimethyl groups would be expected to influence the facial selectivity of the initial cycloaddition and the conformational preferences of the subsequent ring-opened product.
Reactions at the Bridgehead Carbons and Nitrogen Atom
The reactivity at the bridgehead carbons (C1 and C6) and the nitrogen atom (N7) is intrinsically linked, primarily through the formation of a bicyclic aziridinium ion. jove.comresearchgate.net The nitrogen atom's lone pair can act as an internal nucleophile, leading to the formation of a stable 1-azoniabicyclo[4.1.0]heptane intermediate, particularly when a suitable leaving group is present on a side chain. jove.com
Once formed, this strained tricyclic aziridinium ion is highly susceptible to nucleophilic attack. The regioselectivity of this ring-opening reaction is a critical feature of its chemistry. Nucleophiles can attack either the bridgehead carbons (C1/C6) or the other bridge carbon (C7). jove.com
Attack at Bridgehead Carbon (C1/C6): This pathway results in the cleavage of the C1-N or C6-N bond, leading to the formation of a seven-membered azepane ring. jove.com
Attack at Bridge Carbon (C7): This pathway involves the cleavage of a C7-N bond, resulting in the formation of a six-membered piperidine ring. jove.com
For the parent 1-azabicyclo[4.1.0]heptane system, the choice of nucleophile can influence the regioselectivity of the ring opening. jove.com However, in the case of This compound , the presence of methyl groups at the bridgehead positions introduces significant steric hindrance. This hindrance would strongly disfavor nucleophilic attack at C1 and C6. Consequently, it is predicted that reactions involving nucleophilic ring-opening of the corresponding aziridinium ion would proceed almost exclusively via attack at the C7 carbon, leading to the formation of highly substituted piperidine derivatives.
The nitrogen atom itself, being a secondary amine, can undergo standard reactions such as N-alkylation and N-acylation. universiteitleiden.nluniversiteitleiden.nl These reactions would modify the electronic properties and steric environment of the nitrogen, which in turn would influence the stability and reactivity of the aziridine ring. For instance, acylation of the nitrogen with an electron-withdrawing group generally activates the aziridine ring toward nucleophilic opening. jove.com
| Nucleophile | Reaction Site on Parent Aziridinium Ion | Product Ratio (Piperidine:Azepane) for Parent System | Predicted Outcome for 1,6-Dimethyl Derivative |
|---|---|---|---|
| Acetate (AcO⁻) | Bridge (C7) | >99:1 | Exclusive formation of piperidine derivative |
| Azide (N₃⁻) | Bridgehead (C1/C6) | 1:99 | Reaction likely inhibited or favors piperidine formation due to steric hindrance |
| Cyanide (CN⁻) | Bridge (C7) | 91:9 | Increased selectivity for piperidine derivative |
| Thiophenoxide (PhS⁻) | Bridgehead (C1/C6) | 1:99 | Reaction likely inhibited or favors piperidine formation due to steric hindrance |
| Methanol (MeOH) | Bridgehead (C1/C6) | 1:>99 | Reaction likely inhibited or favors piperidine formation due to steric hindrance |
Data for the parent system is derived from studies on 1-azoniabicyclo[4.1.0]heptane tosylate. jove.com Predictions for the 1,6-dimethyl derivative are based on steric hindrance principles.
Stability and Degradation Pathways of this compound Derivatives
The stability of the this compound ring system is a balance between the inherent ring strain of the aziridine and the steric protection afforded by the bridgehead methyl groups. Strained aziridines, in general, are susceptible to degradation, particularly under acidic conditions. arkat-usa.org
The primary pathway for chemical degradation is acid-catalyzed ring opening. Protonation of the nitrogen atom by a strong acid generates an aziridinium ion, which significantly activates the C-N bonds toward cleavage. In the presence of a nucleophile, this leads to the opening of the three-membered ring to form a substituted cyclohexylamine (B46788) derivative. The regioselectivity of this opening would again be influenced by the steric hindrance of the 1,6-dimethyl groups, favoring nucleophilic attack at the less substituted C7 position. Some N-alkyl aziridine derivatives have been noted for their relative stability in mildly acidic and basic media compared to their N-acyl counterparts. universiteitleiden.nl
The steric bulk of the two methyl groups at the bridgehead positions is expected to enhance the kinetic stability of the molecule. This steric shielding can protect the aziridine ring from attack by external nucleophiles and reagents, making it more robust than the unsubstituted parent compound under neutral or alkaline conditions. arkat-usa.org
Stereochemical Aspects and Conformational Analysis
Stereoisomerism in 1,6-Dimethyl-7-azabicyclo[4.1.0]heptane Structures
The structure of this compound contains two chiral bridgehead carbons, C1 and C6, where the methyl groups are attached. The fusion of the cyclopropane (B1198618) (aziridine) ring to the cyclohexane (B81311) ring can result in either a cis or trans arrangement. In the cis isomer, the substituents on the bridgehead carbons are on the same face of the bicyclic system, while in the trans isomer, they are on opposite faces. google.com
Due to the presence of two stereogenic centers at positions 1 and 6, the compound can exist as different stereoisomers. The relationship between these stereoisomers can be that of enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). The cis disposition of the substituents is often believed to be the more stable arrangement in related 3-azabicyclo[4.1.0]heptane systems. google.com
The total number of possible stereoisomers is determined by the number of chiral centers. With two chiral centers (C1 and C6), a maximum of four stereoisomers (two pairs of enantiomers) could be expected. The specific stereoisomers are designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning an R or S configuration to each stereocenter.
Determination of Absolute and Relative Configurations
The determination of the absolute and relative configurations of the stereoisomers of this compound is fundamental for understanding its chemical behavior. Various analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining the relative configuration of stereoisomers. The chemical shifts and coupling constants of protons and carbons are sensitive to their spatial arrangement. For instance, in related bicyclo[4.1.0]heptane systems, the chemical shift differences have been used to distinguish between exo and endo isomers. thieme-connect.de The spatial relationship between atoms, such as the syn-diaxial arrangement, can lead to pronounced deshielding effects on carbon chemical shifts, providing clues about the conformation and relative stereochemistry. thieme-connect.de
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of both the relative and absolute configuration of a molecule in the solid state. This technique reveals the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. For chiral molecules, the absolute configuration can often be determined, for example, by forming a complex with a known chiral entity.
Chiroptical Methods: Techniques such as optical rotatory dispersion (ORD) and circular dichroism (CD) can be used to study the chiroptical properties of enantiomers and can aid in the assignment of absolute configuration, often in conjunction with quantum chemical calculations. acs.org
The following table summarizes the techniques used for stereochemical determination:
| Technique | Information Provided |
| NMR Spectroscopy | Relative configuration, conformational preferences. |
| X-ray Crystallography | Absolute and relative configuration, bond parameters, solid-state conformation. |
| Chiroptical Methods | Information about the absolute configuration of chiral molecules. |
Conformational Preferences and Dynamics of the Bicyclic System
Computational methods, such as quantum chemical calculations, are often employed to model the potential energy surface of the molecule and to identify the most stable conformations and the energy barriers between them. These calculations can provide insights into the preferred geometries and the dynamic processes that the molecule can undergo.
Influence of Stereochemistry on Reactivity and Selectivity in Transformations
The stereochemistry of this compound has a profound impact on its chemical reactivity and the stereochemical outcome of its reactions. The fused aziridine (B145994) ring is susceptible to nucleophilic ring-opening reactions. arkat-usa.orgresearchgate.net The regioselectivity and stereoselectivity of these reactions are often dictated by the stereochemistry of the starting material.
For example, in the reaction of related 7-azabicyclo[4.1.0]heptane derivatives, the approach of the nucleophile can be directed by the existing stereocenters, leading to the formation of specific stereoisomers of the product. The strain of the fused ring system is a major driving force for these ring-opening reactions. arkat-usa.org The stereoelectronic effects, such as the orientation of orbitals, also play a crucial role in determining the reaction pathway and the stereochemistry of the products.
The biological activity of bicyclic compounds is often highly dependent on their stereochemistry. Different stereoisomers can interact differently with chiral biological receptors, leading to variations in their pharmacological effects. google.com Therefore, the stereocontrolled synthesis of specific stereoisomers is of great importance in medicinal chemistry.
Spectroscopic Characterization Methodologies for Azabicyclo 4.1.0 Heptane Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for determining the detailed structure of azabicyclo[4.1.0]heptane derivatives in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of proton and carbon signals, clarification of stereochemistry, and investigation of dynamic conformational processes.
¹H and ¹³C NMR for Structural Elucidation
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus in the molecule.
In the ¹H NMR spectrum of a typical 7-azabicyclo[4.1.0]heptane derivative, signals corresponding to the protons on the six-membered ring, the aziridine (B145994) ring, and any substituents can be identified. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen atom and the rigid bicyclic geometry. Protons on carbons adjacent to the nitrogen atom typically appear at a lower field. Coupling constants (J) between adjacent protons are crucial for establishing connectivity and deducing the dihedral angles between them, which helps in defining the ring's conformation. For instance, in 7-tosyl-7-azabicyclo[4.1.0]heptane, the two protons on the aziridine ring appear as a multiplet around 2.96-2.97 ppm, while the protons on the six-membered ring appear as distinct multiplets between 1.17 and 1.78 ppm. doi.org
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In a compound like 1,6-Dimethyl-7-azabicyclo[4.1.0]heptane, distinct signals would be expected for the two methyl groups, the two bridgehead carbons (C1 and C6), the aziridine carbon (C7, if present, though in this parent system it's a bond), and the methylene (B1212753) carbons of the cyclohexane (B81311) ring. The chemical shifts of the bridgehead carbons are particularly diagnostic. For example, in 7-tosyl-7-azabicyclo[4.1.0]heptane, the bridgehead carbons (C1 and C6) resonate at 39.9 ppm, while the methylene carbons appear at 19.5, 21.7, and 22.9 ppm. doi.org DEPT (Distortionless Enhancement by Polarization Transfer) experiments are often used in conjunction with standard ¹³C NMR to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. uvic.ca
| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity / Remarks |
|---|---|---|---|
| ¹H NMR | Aromatic (Tosyl) | 7.32-7.81 | d |
| Aziridine (H1, H6) | 2.96-2.97 | m | |
| Methyl (Tosyl) | 2.43 | s | |
| Cyclohexane Ring | 1.17-1.78 | m | |
| ¹³C NMR | Aromatic (Tosyl) | 127.7-144.1 | - |
| Bridgehead (C1, C6) | 39.9 | CH | |
| Cyclohexane Ring | 19.5, 22.9 | CH₂ | |
| Methyl (Tosyl) | 21.7 | CH₃ |
2D NMR Techniques (e.g., COSY, HMQC, NOESY) for Stereochemical Assignment and Connectivity
Two-dimensional NMR experiments are essential for assembling the complete molecular structure and defining its stereochemistry by correlating different nuclei. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net For a this compound structure, COSY would show correlations between adjacent protons within the six-membered ring, confirming the sequence of methylene groups.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached (¹JCH coupling). youtube.com This allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum by linking it to an already assigned proton. For example, the proton signals of the methyl groups would show a direct correlation to the methyl carbon signals.
| Technique | Type of Correlation | Information Gained |
|---|---|---|
| COSY | ¹H-¹H coupling (2-3 bonds) | Establishes proton connectivity within the ring system. researchgate.net |
| HSQC/HMQC | ¹H-¹³C direct (1 bond) | Assigns carbon signals by linking them to their attached protons. |
| HMBC | ¹H-¹³C long-range (2-4 bonds) | Connects molecular fragments and assigns quaternary carbons. |
| NOESY | ¹H-¹H through-space (<5 Å) | Determines stereochemistry and conformational preferences. researchgate.net |
Variable Temperature NMR Studies for Conformational Dynamics
The six-membered ring in the azabicyclo[4.1.0]heptane framework is not planar and can undergo conformational changes, such as chair-boat interconversions. Variable Temperature (VT) NMR is a powerful technique used to study these dynamic processes. ox.ac.uk
By recording NMR spectra at different temperatures, it is possible to monitor changes in the appearance of the signals. At high temperatures, where conformational exchange is rapid on the NMR timescale, the spectrum shows averaged signals. As the temperature is lowered, the rate of exchange decreases. If the energy barrier is high enough, the exchange can be slowed to the point where distinct signals for each conformer are observed. This "freezing out" of conformations provides direct evidence of the dynamic process. From the coalescence temperature—the point at which two exchanging signals merge into one broad peak—and the chemical shift difference between the signals at low temperature, the free energy of activation (ΔG‡) for the conformational interchange can be calculated. rsc.org
Mass Spectrometry (MS) Techniques
Mass spectrometry provides crucial information about the molecular weight and elemental formula of a compound. Different ionization techniques can be employed depending on the information required.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). universiteitleiden.nl This precision allows for the determination of the exact elemental composition of the molecule. For a newly synthesized azabicyclo[4.1.0]heptane derivative, HRMS can confirm its molecular formula by matching the experimentally measured mass to the calculated mass. doi.org This is a critical step in characterization, as it distinguishes the target compound from other potential isomers or byproducts with the same nominal mass. universiteitleiden.nl
Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Monitoring
Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. wikipedia.orgnih.gov This typically results in the observation of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). doi.orgwiley-vch.de Because ESI is gentle and interfaces well with liquid streams, it is an excellent tool for monitoring the progress of a chemical reaction in real-time or by analyzing aliquots. researchgate.netfrontiersin.org
In the synthesis of a this compound derivative, ESI-MS could be used to track the consumption of the starting materials and the formation of the product by observing the appearance and increasing intensity of the ion corresponding to the product's mass. This allows for reaction optimization and the identification of any stable intermediates. wiley-vch.debeilstein-journals.org
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of bonds. Each type of bond and functional group has a characteristic vibrational frequency, which allows for their identification.
For azabicyclo[4.1.0]heptane derivatives, IR spectroscopy is instrumental in confirming the presence of key structural features. The primary absorptions of interest are those associated with the carbon-nitrogen (C-N) bonds of the aziridine ring and the aliphatic cyclohexane ring, as well as the carbon-hydrogen (C-H) bonds.
In the case of aliphatic amines, the C-N stretching vibrations typically appear in the region of 1250–1020 cm⁻¹. orgchemboulder.com For a tertiary amine, such as this compound, which lacks N-H bonds, the characteristic N-H stretching and bending vibrations will be absent. orgchemboulder.com The spectrum will be dominated by C-H and C-N stretching and bending frequencies.
The C-H stretching vibrations for the aliphatic methyl and methylene groups on the cyclohexane ring are expected in the 2950-2850 cm⁻¹ range. The presence of the strained aziridine ring may influence the exact position of these and other vibrational modes. In a study of a related tert-butyl 7,7-dichloro-2-azabicyclo[4.1.0]heptane-2-carboxylate, characteristic IR peaks were observed at 2975 cm⁻¹ and 2933 cm⁻¹, corresponding to C-H stretching. udel.edu
A summary of expected IR absorption bands for a compound like this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Aliphatic C-H | Stretching | 2950 - 2850 |
| Aliphatic C-N | Stretching | 1250 - 1020 |
| CH₂ / CH₃ | Bending | ~1470 - 1350 |
X-ray Crystallography for Solid-State Structure Elucidation and Absolute Configuration Confirmation
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information on bond lengths, bond angles, and the absolute configuration of chiral centers, which is crucial for understanding the structure and stereochemistry of bicyclic systems like azabicyclo[4.1.0]heptane derivatives.
The structure and configuration of various azabicyclo[4.1.0]heptane derivatives have been successfully confirmed using X-ray crystallography. orgchemboulder.commsu.edu For instance, the crystal structures of compounds designated as 10ab and 10w in one study, both being azabicyclo[4.1.0]heptane derivatives, were unambiguously determined through this technique. nih.gov This analysis confirmed the bicyclic framework and the relative stereochemistry of the substituents.
The data obtained from X-ray diffraction allows for the precise measurement of atomic coordinates, from which bond lengths and angles can be calculated. In a study of a related 1-azabicyclo[4.1.0]hept-3-ene derivative, the bond lengths within the aziridine ring (N1–C7 and N1–C8) were found to be approximately 1.483 Å and 1.498 Å, respectively, with the C7–C8 bond length being 1.515 Å. The internal bond angles of the three-membered ring were all close to 60°, as expected for a cyclopropane-like ring.
For this compound, X-ray crystallography would be expected to provide definitive proof of the cis or trans relationship of the two methyl groups at the bridgehead positions, as well as the geometry of the fused ring system. The table below presents representative crystallographic data for a related azabicyclo[4.1.0]heptane derivative, which can serve as a reference for the expected structural parameters.
| Parameter | Bond/Angle | Value |
| Bond Length | N1–C7 | 1.483(6) Å |
| Bond Length | N1–C8 | 1.498(5) Å |
| Bond Length | C7–C8 | 1.515(6) Å |
| Bond Angle | C7–N1–C8 | 61.1(3) ° |
| Bond Angle | N1–C7–C8 | 59.9(3) ° |
| Bond Angle | N1–C8–C7 | 58.9(3) ° |
Data from a related 1-azabicyclo[4.1.0]heptane derivative.
The determination of the absolute configuration is another critical aspect that can be addressed by X-ray crystallography, particularly for chiral molecules. By using anomalous dispersion effects, the absolute spatial arrangement of the atoms can be determined, which is essential for understanding the biological activity and enantioselective synthesis of such compounds.
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely used for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. DFT calculations can also determine various electronic properties, including electron density distribution, molecular orbital energies, and electrostatic potential.
Despite the power of this technique, specific DFT studies detailing the optimized geometry and electronic structure of 1,6-Dimethyl-7-azabicyclo[4.1.0]heptane have not been identified in the surveyed scientific literature. Such a study would theoretically provide precise bond lengths, bond angles, and dihedral angles for the most stable conformer of the molecule.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in organic chemistry used to predict the reactivity and selectivity of chemical reactions. researchgate.netnih.gov It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy and spatial distribution of these orbitals are key to understanding how a molecule will behave as a nucleophile (electron donor, related to the HOMO) or an electrophile (electron acceptor, related to theLUMO). youtube.com The energy gap between the HOMO and LUMO is also a critical parameter that indicates the chemical reactivity of a molecule. researchgate.net
A specific FMO analysis for this compound is not available in the reviewed literature. A theoretical FMO analysis would identify the locations on the molecule most susceptible to nucleophilic or electrophilic attack, offering predictions about its chemical behavior in various reactions.
Elucidation of Reaction Mechanisms through Computational Modeling
Computational modeling is a powerful tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can elucidate detailed reaction mechanisms. These studies can validate proposed mechanisms or reveal unexpected pathways, providing a level of detail that is often inaccessible through experimental methods alone. For related azabicyclo[4.1.0]heptane systems, computational studies have been used to investigate reaction mechanisms, such as cycloadditions, suggesting that stepwise pathways may be preferred over concerted ones. scribd.com
However, specific computational modeling studies elucidating the reaction mechanisms involving this compound are not present in the available research.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational methods, often integrated with machine learning, have become increasingly accurate in predicting spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comarxiv.orgresearchgate.net These predictions are valuable for structure verification and for assigning signals in experimentally obtained spectra. The process typically involves calculating the magnetic shielding tensors of atoms within a molecule's computed equilibrium geometry.
While advanced computational tools for NMR prediction exist, a specific study detailing the predicted ¹H or ¹³C NMR chemical shifts for this compound could not be located. Such a study would be useful for chemists seeking to identify this compound or its derivatives in a laboratory setting.
Conformational Analysis and Energy Minimization Studies of the Bicyclic System
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a bicyclic system like this compound, which possesses a rigid framework, conformational analysis combined with energy minimization is crucial for identifying the most stable three-dimensional structures. These studies calculate the potential energy of different conformers to find the global and local energy minima, which correspond to the most populated shapes of the molecule. For related bicyclic structures, theoretical calculations have identified multiple stable conformers.
A detailed conformational analysis and energy minimization study specifically for the this compound bicyclic system has not been found in the reviewed scientific literature.
Synthetic Utility and Building Block Applications of Azabicyclo 4.1.0 Heptane Systems
Utilization as Rigid Scaffolds in Complex Organic Molecule Synthesis
The constrained, three-dimensional structure of the 7-azabicyclo[4.1.0]heptane ring system provides a rigid framework that is highly sought after in the design of novel therapeutics and complex organic molecules. This rigidity allows for the precise spatial orientation of functional groups, which can enhance binding affinity to biological targets. unife.it The sp³-enriched framework of these compounds is a desirable trait in modern drug discovery, moving away from flat, aromatic structures towards more complex, three-dimensional molecules. researchgate.net
The introduction of substituents, such as methyl groups at the 1 and 6 positions in 1,6-dimethyl-7-azabicyclo[4.1.0]heptane, would further influence the conformation and steric environment of the molecule, offering fine-tuning of its properties as a scaffold. The synthesis of various functionalized azabicyclo[4.1.0]heptane derivatives has been reported, highlighting their role as key intermediates. For instance, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate has been utilized as a common precursor to generate a library of bifunctional derivatives, including novel bicyclic γ-amino acids. researchgate.netresearchgate.net These building blocks are valuable in the construction of peptidomimetics and other complex structures where conformational control is crucial.
Precursors for the Synthesis of Diverse Nitrogen-Containing Heterocycles
One of the most significant applications of azabicyclo[4.1.0]heptane systems is their use as precursors for a variety of other nitrogen-containing heterocycles. The high ring strain of the fused aziridine (B145994) ring makes it susceptible to nucleophilic ring-opening reactions, providing a pathway to larger, more complex heterocyclic systems. nih.goviupac.org
For example, stable bicyclic aziridinium (B1262131) ions, such as 1-azoniabicyclo[4.1.0]heptane tosylate, can be generated from precursors like 2-(4-tosyloxybutyl)aziridine. These intermediates undergo regio- and stereospecific ring-expansion when treated with various nucleophiles. jove.com Depending on the site of nucleophilic attack (at the bridge or bridgehead carbon), substituted piperidines or azepanes can be selectively synthesized. nih.govjove.com This strategy has been successfully employed in the divergent synthesis of these important azaheterocycles. nih.gov
The versatility of this approach allows for the incorporation of a wide range of functional groups, leading to a diverse library of substituted piperidines and azepanes. jove.com This method underscores the value of the azabicyclo[4.1.0]heptane core as a latent source of larger, functionalized nitrogenous rings.
| Precursor System | Reaction Type | Resulting Heterocycle(s) | Ref. |
| 1-Azoniabicyclo[4.1.0]heptane tosylate | Nucleophilic ring-expansion | Substituted piperidines, Substituted azepanes | nih.govjove.com |
| 7-Azabicyclo[4.1.0]heptane | Nucleophilic ring-opening | trans-1-amino-2-diphenylphosphino cyclohexane (B81311) | iupac.org |
| Dihalo-2-azabicyclo[4.1.0]heptanes | Reductive amination with ring cleavage | Functionalized piperidines and azepanes | rsc.org |
Role in the Synthetic Development of Natural Product Analogues
The structural motifs found in azabicyclo[4.1.0]heptane derivatives are present in or can be used to access the core structures of various natural products. Their utility as building blocks has been demonstrated in the total synthesis and generation of analogues of biologically active compounds. uni-regensburg.de
The ring-expansion strategy mentioned previously has been a powerful tool in the synthesis of natural products containing piperidine (B6355638) and azepane motifs. For instance, this methodology has enabled the efficient and stereoselective synthesis of natural products such as fagomine, sedamine, allosedamine, and balanol. nih.govjove.com The ability to control the stereochemistry during the ring-opening process is crucial for accessing the specific isomers of these natural products.
Furthermore, the rigid scaffold of azabicyclo[4.1.0]heptane can be used to mimic the conformation of bioactive loops in peptides or to serve as a constrained analogue of more flexible molecules, aiding in the study of structure-activity relationships (SAR). unife.it The development of synthetic routes to functionalized azabicyclo[4.1.0]heptanes is therefore of significant interest for generating novel analogues of existing natural products with potentially improved therapeutic properties.
Development of Novel Synthetic Reagents and Catalysts Incorporating the Azabicyclo[4.1.0]heptane Moiety
The unique structural and electronic properties of the azabicyclo[4.1.0]heptane framework have also led to its incorporation into new reagents and catalysts. The nitrogen atom can be functionalized to create chiral ligands for asymmetric catalysis, or the entire scaffold can be part of a larger catalytic system.
For example, the nucleophilic ring-opening of 7-azabicyclo[4.1.0]heptane with diphenylphosphine (B32561) yields a trans-1-amino-2-diphenylphosphino cyclohexane, which is a P,N-ligand. iupac.org Such ligands are valuable in transition-metal catalysis for a variety of transformations. The defined stereochemistry of the cyclohexane backbone, derived from the bicyclic precursor, can impart stereocontrol in catalytic reactions.
Additionally, novel organocatalysts have been developed that incorporate bicyclic structures to create a well-defined chiral environment. tuwien.at While not specifically mentioning this compound, the principles of using rigid, chiral bicyclic amines as scaffolds for catalysts are well-established. The development of synthetic methods, such as the transition-metal-free oxidative cyclopropanation of aza-1,6-enynes to produce functionalized azabicyclo[4.1.0]heptane derivatives, further expands the toolbox for creating novel catalytic systems. researchgate.netrsc.org
Future Research Directions and Challenges
Development of More Sustainable and Atom-Economical Synthetic Methods
The pursuit of green and efficient synthetic methodologies is a cornerstone of modern chemistry. For 1,6-dimethyl-7-azabicyclo[4.1.0]heptane, future research will undoubtedly focus on moving beyond classical synthetic routes, which may involve stoichiometric reagents and generate significant waste, towards more sustainable and atom-economical alternatives.
A primary challenge lies in the direct and catalytic aziridination of 1,6-dimethylcyclohexene (B167754). While the catalytic aziridination of alkenes is a well-established field, the steric hindrance imposed by the two methyl groups at the allylic positions of 1,6-dimethylcyclohexene presents a significant hurdle for many existing catalytic systems. thieme-connect.comrsc.org Future efforts should be directed towards the development of highly active and sterically tolerant catalysts, potentially based on earth-abundant metals like iron or copper, that can efficiently mediate the nitrene transfer to this challenging substrate. core.ac.uk
Furthermore, electrochemical methods for aziridination are emerging as a powerful and sustainable strategy. thieme-connect.comnih.govresearchgate.net These methods avoid the need for chemical oxidants and can often be performed under mild conditions. The application of electrochemical synthesis to 1,6-dimethylcyclohexene could provide a green and efficient route to the target compound.
Another promising avenue is the development of transition-metal-free oxidative cyclopropanation of corresponding aza-1,6-enynes, which has been shown to be a sustainable methodology for preparing functionalized azabicyclo[4.1.0]heptane derivatives. researchgate.netrsc.org Adapting this strategy for the synthesis of the 1,6-dimethyl substituted scaffold would be a significant advancement.
| Synthetic Approach | Potential Advantages | Key Challenges |
| Catalytic Aziridination | High atom economy, potential for asymmetric synthesis | Steric hindrance of 1,6-dimethylcyclohexene, catalyst deactivation |
| Electrochemical Synthesis | Avoids chemical oxidants, mild reaction conditions | Substrate scope, optimization of reaction parameters |
| Aza-1,6-enyne Cyclopropanation | Transition-metal-free, sustainable | Synthesis of the required enyne precursor |
Exploration of Novel Reactivity Pathways for Enhanced Chemical Diversification
The strained aziridine (B145994) ring in this compound is a latent source of reactivity, poised for a variety of chemical transformations. A key area for future research will be the detailed exploration of its ring-opening reactions. Due to the substitution pattern, the cleavage of the C1-N or C6-N bond would lead to the formation of a quaternary carbon center, a valuable motif in organic synthesis.
The regioselectivity of nucleophilic ring-opening is a critical aspect to investigate. researchgate.netwikipedia.org The electronic and steric effects of the bridgehead methyl groups will play a crucial role in directing the attack of nucleophiles to either the bridgehead carbons or the exocyclic nitrogen. A systematic study with a wide range of nucleophiles (e.g., carbon, nitrogen, oxygen, and sulfur-based) will be essential to map out the reactivity profile of this scaffold. frontiersin.orgresearchgate.net
Furthermore, the potential for ring-expansion reactions to form larger nitrogen-containing heterocycles, such as substituted piperidines and azepanes, is a highly attractive prospect. rsc.orgjove.com Such transformations would provide access to a diverse range of valuable building blocks for medicinal chemistry and materials science. The development of catalytic methods to control the stereochemical outcome of these rearrangements will be a significant challenge. nih.gov
Advanced Stereochemical Control in the Synthesis of Complex Derivatives
The presence of multiple stereocenters in derivatives of this compound necessitates the development of synthetic methods that offer a high degree of stereochemical control. Future research should focus on asymmetric aziridination of 1,6-dimethylcyclohexene to directly access enantiomerically enriched forms of the parent compound. This will likely require the design of novel chiral catalysts that can effectively discriminate between the prochiral faces of the alkene.
For subsequent transformations, the development of stereospecific and stereoselective reactions is paramount. For instance, in nucleophilic ring-opening reactions, controlling the stereochemistry of the newly formed stereocenters is crucial for the synthesis of complex target molecules. organic-chemistry.org This can be achieved through the use of chiral nucleophiles, catalysts, or by leveraging substrate control where the existing stereochemistry of the bicyclic system dictates the stereochemical outcome of the reaction.
Integration of Advanced Computational and Experimental Approaches for Rational Design
The synergy between computational chemistry and experimental studies will be instrumental in advancing the chemistry of this compound. Density Functional Theory (DFT) calculations can provide valuable insights into the transition states and reaction pathways of various transformations, aiding in the prediction of reactivity and selectivity. smolecule.comrsc.org
For instance, computational modeling can be employed to:
Predict the feasibility of different synthetic routes: By calculating the activation energies for various catalytic cycles, researchers can identify the most promising catalysts and reaction conditions for the synthesis of the target molecule.
Understand the regioselectivity of ring-opening reactions: DFT calculations can help to elucidate the electronic and steric factors that govern the attack of nucleophiles on the aziridine ring, enabling the rational design of experiments to achieve desired outcomes.
Design novel catalysts: Computational screening of potential catalyst structures can accelerate the discovery of new and more efficient catalytic systems for the synthesis and transformation of this compound.
The integration of these computational predictions with experimental validation will create a powerful feedback loop, accelerating the pace of discovery in this area.
Expanding the Synthetic Scope of this compound as Core Building Blocks
Ultimately, the value of this compound lies in its potential as a versatile building block for the synthesis of more complex and functionally rich molecules. bohrium.comresearchgate.netresearchgate.net Future research should aim to demonstrate the utility of this scaffold in the synthesis of a wide range of nitrogen-containing heterocycles. mdpi.comresearchgate.net
The development of divergent synthetic strategies, where a common intermediate derived from this compound can be converted into a variety of different products, will be a key focus. This will involve the strategic application of the reactivity patterns discussed in the preceding sections.
| Target Heterocycle | Synthetic Strategy | Potential Applications |
| Substituted Piperidines | Nucleophilic ring-opening with C-nucleophiles | Pharmaceuticals, agrochemicals |
| Azepane Derivatives | Catalytic ring-expansion | Bioactive natural product synthesis |
| Fused Heterocyclic Systems | Intramolecular cyclization of ring-opened products | Materials science, medicinal chemistry |
By showcasing the synthetic utility of this compound, researchers can stimulate further interest in this unique molecule and pave the way for its application in various fields of chemical science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
